molecular formula C6H13ClN2O B6251016 N,N-dimethylazetidine-2-carboxamide hydrochloride CAS No. 787563-98-8

N,N-dimethylazetidine-2-carboxamide hydrochloride

Cat. No.: B6251016
CAS No.: 787563-98-8
M. Wt: 164.63 g/mol
InChI Key: JILKFBSFSUEXDT-UHFFFAOYSA-N
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Description

N,N-Dimethylazetidine-2-carboxamide hydrochloride is an organic compound characterized by a four-membered azetidine ring substituted with a dimethylamide group at the 2-position and a hydrochloride salt.

Properties

CAS No.

787563-98-8

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

N,N-dimethylazetidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-4-7-5;/h5,7H,3-4H2,1-2H3;1H

InChI Key

JILKFBSFSUEXDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCN1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method involves activating azetidine-2-carboxylic acid with carbodiimide reagents, followed by reaction with dimethylamine. As demonstrated in analogous syntheses of N,N-dimethylazetidine-3-carboxamide, azetidine-2-carboxylic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 0–5°C. Dimethylamine is then introduced either as a gas or in solution, with yields reaching 85–90% after hydrochloride salt formation.

Optimization of Reaction Conditions

  • Temperature Control : Maintaining subambient temperatures (−10°C to 10°C) during activation minimizes racemization at the azetidine ring’s chiral center.

  • Solvent Selection : Tetrahydrofuran (THF) outperforms dichloromethane in reducing side-product formation, as evidenced by comparative studies in nicotinamide syntheses.

  • Stoichiometry : A 1:1.2 molar ratio of carboxylic acid to dimethylamine ensures complete conversion, with excess amine removed via aqueous extraction.

Alkylation of Azetidine Precursors

Diastereoselective α-Alkylation

A patent-pending approach (Figure 1) starts with N-borane-protected azetidine-2-carbonitrile 4b . Treatment with lithium diisopropylamide (LDA) at −78°C generates a stabilized enolate, which undergoes benzylation with benzyl bromide to yield α-substituted azetidine intermediates. Subsequent hydrolysis of the nitrile group to carboxamide and dimethylation achieves the target compound:

Steps :

  • Enolate Formation : (1S,2S,1'S)-4b + LDA → Enolate intermediate (92% yield).

  • Alkylation : Enolate + Benzyl bromide → (2S,1'S)-5ba (72% yield).

  • Nitrile Hydrolysis : 5ba + H₂O/HCl → Azetidine-2-carboxamide (68% yield).

  • Dimethylation : Carboxamide + CH₃I/K₂CO₃ → N,N-Dimethyl derivative (81% yield).

Chirality Retention

The borane complex 4b enforces a rigid transition state during alkylation, preserving enantiomeric excess (ee >98%). This method is preferred for producing optically active batches required in drug development.

One-Pot Catalytic Synthesis

Single-Vessel Reaction Design

Adapting a patented protocol for N,N-dimethyl nicotinamide, azetidine-2-carboxylic acid reacts with N,N-dimethylaminoethyl chloride in the presence of 1-methylimidazole (Figure 2):

Procedure :

  • Combine azetidine-2-carboxylic acid (1 mol), N,N-dimethylaminoethyl chloride (1 mol), and 1-methylimidazole (1.2 mol) in THF.

  • Stir at 25°C for 30 minutes.

  • Quench with water, isolate the organic layer, and precipitate the hydrochloride salt with HCl gas.

Yield : 147 g (98%) with >99.5% purity by GC-MS.

Advantages Over Stepwise Methods

  • Time Efficiency : Completes in <2 hours vs. 8–12 hours for multi-step routes.

  • Scalability : Demonstrated at kilogram scale without yield loss.

  • Environmental Impact : No acid gas emissions, aligning with green chemistry principles.

Comparative Analysis of Methods

Parameter Carboxylic Acid Activation α-Alkylation One-Pot Synthesis
Yield (%)85–9072 (per step)98
Reaction Time (h)8–12241–2
Chirality ControlModerate (racemic mix)Excellent (98% ee)Poor
ScalabilityLab-scalePilot-scaleIndustrial-scale
Purity (%)95–979999.5

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylazetidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethylazetidine-2-carboxamide N-oxide, while reduction may produce N,N-dimethylazetidine-2-carboxamide .

Mechanism of Action

The mechanism of action of N,N-dimethylazetidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N,N-Dimethyl-2-pyrrolidinecarboxamide Hydrochloride
  • Structure : Features a five-membered pyrrolidine ring instead of azetidine.
  • Physicochemical Properties : Larger molecular weight (194.66 g/mol vs. ~180.64 g/mol for the azetidine analog) due to the additional methylene group.
  • Applications : Used as a pharmaceutical intermediate; its reduced ring strain compared to azetidine derivatives may improve synthetic stability .
2-(N,N-Diethylamino)ethyl Chloride Hydrochloride
  • Structure: Contains a diethylaminoethyl chain with a chloride substituent.
  • Key Differences : Lacks the carboxamide group and cyclic structure, leading to lower lipophilicity.
  • Applications : Primarily employed in organic synthesis as a quaternary ammonium precursor .
4-Dimethylamino-N-benzylcathinone Hydrochloride
  • Structure: A cathinone derivative with a benzyl group and dimethylamino substitution.
  • Pharmacological Relevance: Exhibits stimulant properties due to its structural similarity to psychoactive cathinones. The hydrochloride salt enhances bioavailability .
N-[3-(Dimethylamino)propyl]-N'-ethylcarbodiimide Hydrochloride
  • Structure: Carbodiimide with a dimethylaminopropyl chain.
  • Applications : Widely used in peptide synthesis as a coupling agent. The hydrochloride salt improves water solubility for biochemical applications .

Pharmacological and Analytical Comparisons

Table 1: Key Properties of Selected Hydrochloride Salts
Compound Molecular Formula Molecular Weight (g/mol) Ring Structure Key Functional Groups Primary Use
N,N-Dimethylazetidine-2-carboxamide HCl C₆H₁₃ClN₂O 180.64 Azetidine (4) Dimethylamide, HCl Research (hypothetical)
N,N-Dimethyl-2-pyrrolidinecarboxamide HCl C₇H₁₅ClN₂O 194.66 Pyrrolidine (5) Dimethylamide, HCl Pharmaceutical intermediate
4-Dimethylamino-N-benzylcathinone HCl C₁₈H₂₂Cl₂N₂O 355.3 Cathinone Dimethylamino, Benzyl, HCl Psychoactive research
Benzamidine Hydrochloride C₇H₈ClN₂ 156.61 Benzamidine Amidino, HCl Protease inhibition
Analytical Performance
  • Stability: Lidocaine hydrochloride and propranolol hydrochloride exhibit variable calibration plot stability under prolonged conditioning, suggesting that azetidine derivatives may require similar rigorous stability testing .
  • Accuracy : Methods validated for benzydamine hydrochloride (RSD <2%) and amitriptyline hydrochloride (recovery >98%) highlight the importance of precision in quantifying hydrochloride salts, a standard applicable to azetidine analogs .

Biological Activity

N,N-Dimethylazetidine-2-carboxamide hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with two methyl groups attached to the nitrogen atom and a carboxamide functional group. This unique structure contributes to its reactivity and biological activity. The compound's ability to form covalent bonds with target molecules enhances its interaction with various biological pathways.

1. Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity . It has been shown to:

  • Inhibit Cell Proliferation : The compound significantly reduces the proliferation of human breast cancer cells, indicating its potential as an anticancer agent.
  • Induce Apoptosis : Studies demonstrate that it can trigger programmed cell death in cancer cells, further supporting its role in cancer therapy.
  • Inhibit Angiogenesis : By preventing the formation of new blood vessels, this compound may impede tumor growth and metastasis.

2. Antimicrobial Activity

The compound is also under investigation for its antimicrobial properties . Preliminary studies suggest it may be effective against various bacterial strains, although further research is necessary to fully elucidate its spectrum of activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound's ring strain allows it to engage in nucleophilic attacks on electrophilic sites in target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is informative:

Compound NameKey Differences
Azetidine-2-carboxamideLacks dimethyl substitution; different reactivity
N-methylazetidine-2-carboxamideContains only one methyl group; varied biological activity
N,N-Dimethyl-3-azetidinecarboxamide hydrochlorideDifferent position of dimethyl substitution; distinct properties

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties not found in other azetidine derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound as a potential therapeutic agent:

  • Anticancer Studies : A study demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer, suggesting strong in vivo efficacy.
  • Antimicrobial Investigations : Another investigation assessed the compound's efficacy against drug-resistant bacterial strains, revealing promising results that warrant further exploration.

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